molecular formula C29H26FNO5 B384426 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384426
M. Wt: 487.5g/mol
InChI Key: ZDPIAVBFWAMKDF-IMVLJIQESA-N
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Description

5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a fluorobenzoyl group, and a tetrahydrofuranylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the benzyloxyphenyl, fluorobenzoyl, and tetrahydrofuranylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy and fluorobenzoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-[4-(benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H26FNO5

Molecular Weight

487.5g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26FNO5/c30-22-12-8-21(9-13-22)27(32)25-26(31(29(34)28(25)33)17-24-7-4-16-35-24)20-10-14-23(15-11-20)36-18-19-5-2-1-3-6-19/h1-3,5-6,8-15,24,26,32H,4,7,16-18H2/b27-25+

InChI Key

ZDPIAVBFWAMKDF-IMVLJIQESA-N

SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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